4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine
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Overview
Description
4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine: is an organosilicon compound with the chemical formula C9H23NO2Si . It is a liquid substance primarily used as a chemical intermediate in various industrial and research applications . This compound belongs to the organomethoxysilane family and is known for its reactivity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine typically involves the reaction of 4-amino-3,3-dimethylbutylamine with methyldimethoxysilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Organosilicon derivatives.
Substitution: Substituted organosilicon compounds.
Scientific Research Applications
4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine involves its reactivity with various functional groups. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, while the methyldimethoxysilane moiety can undergo hydrolysis to form silanols. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
4-Amino-3,3-dimethylbutyltrimethoxysilane: Similar structure but with three methoxy groups instead of two.
4-Amino-3,3-dimethylbutyltriethoxysilane: Contains ethoxy groups instead of methoxy groups.
4-Amino-3,3-dimethylbutylmethyldiethoxysilane: Similar structure with ethoxy groups replacing some methoxy groups.
Uniqueness: 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in chemical synthesis. The presence of both amino and methyldimethoxysilane groups allows for a wide range of chemical transformations and applications .
Properties
Molecular Formula |
C9H23NO2Si |
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Molecular Weight |
205.37 g/mol |
IUPAC Name |
4-[dimethoxy(methyl)silyl]-2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C9H23NO2Si/c1-9(2,8-10)6-7-13(5,11-3)12-4/h6-8,10H2,1-5H3 |
InChI Key |
KAQVOKWBCLGYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC[Si](C)(OC)OC)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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